(1-benzyl-1H-pyrazol-3-yl)boronic acid
Description
(1-Benzyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound featuring a benzyl-substituted pyrazole ring conjugated to a boronic acid group. Boronic acids are widely studied for their reversible interactions with diols and serine proteases, making them valuable in medicinal chemistry, diagnostics, and materials science . The benzyl-pyrazole moiety may influence its electronic properties, solubility, and target selectivity compared to simpler aryl boronic acids.
Properties
Molecular Formula |
C10H11BN2O2 |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
(1-benzylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7,14-15H,8H2 |
InChI Key |
OMGWDHZXTFIAFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using a suitable boron reagent .
Industrial Production Methods: Industrial production of (1-benzyl-1H-pyrazol-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the benzyl group.
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Arylpyrazoles: Formed through Suzuki-Miyaura coupling.
Oxidized Pyrazoles: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents .
Industry: The compound is used in the development of advanced materials and catalysts. Its unique reactivity allows for the creation of functionalized materials with specific properties, useful in various industrial applications .
Mechanism of Action
The mechanism of action of (1-benzyl-1H-pyrazol-3-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
The substituent on the boronic acid significantly impacts pKa, solubility, and reactivity. Key comparisons include:
Table 1: Structural and Physicochemical Profiles of Selected Boronic Acids
*Inferred from structural analogs: The benzyl group may enhance lipid solubility, while the pyrazole nitrogen could improve aqueous compatibility.
Key Observations:
- pKa and Reactivity : Phenyl boronic acids (e.g., 3-AcPBA, 4-MCPBA) exhibit higher pKa (>8.0), reducing their binding affinity for glucose at physiological pH . The benzyl-pyrazole substituent in the target compound may lower pKa via electron-withdrawing effects, enhancing reactivity under physiological conditions.
- Solubility : Bulky hydrophobic groups (e.g., phenanthrenyl) reduce solubility, as seen in compounds precipitating in culture media . The benzyl-pyrazole group may balance hydrophilicity and lipophilicity.
Key Comparisons:
- Antiproliferative Effects : Phenanthrenyl and naphthyl derivatives show sub-micromolar IC50 values in triple-negative breast cancer models, attributed to interactions with serine proteases or transcription factors . The benzyl-pyrazole analog may exhibit similar potency, though solubility could limit efficacy.
- Protease Inhibition: Bifunctional boronic acids (e.g., FL-166) achieve nanomolar inhibition constants (Ki = 40 nM) by targeting serine residues in viral proteases . The pyrazole ring in the target compound could mimic such interactions.
- Diagnostic Utility: Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in detecting KPC β-lactamases, highlighting substituent-dependent selectivity .
Mechanistic Insights
- Binding Modes : Free boronic acids (e.g., 3d) exhibit stronger target binding than protected forms (e.g., pinacol esters), emphasizing the necessity of the reactive B(OH)₂ group .
- Through-Space Effects : Fluorinated boronic acids demonstrate that electronic stabilization of the boronate conjugate base depends on spatial arrangement rather than substituent σ values . The benzyl-pyrazole group may similarly influence reactivity via steric or electronic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
